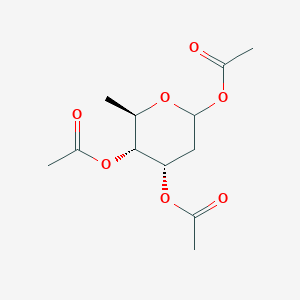

(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate: is a derivative of a deoxy sugar, which is a type of sugar molecule that lacks one or more oxygen atoms compared to the typical sugar structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate typically involves the acetylation of D-ribo-Hexopyranose, 2,6-dideoxy-. The process generally includes the following steps:

Starting Material: D-ribo-Hexopyranose, 2,6-dideoxy-.

Acetylation: The hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: D-ribo-Hexopyranose, 2,6-dideoxy-.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dideoxy-3-O-methyl-D-ribo-hexopyranose

- 2,6-Dideoxy-3-C-methyl-α-D-ribo-hexopyranose

- 1,6-Anhydro-2,4-dideoxy-β-D-ribo-hexopyranose

Uniqueness

D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

The compound (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate, also known as a derivative of tetrahydropyran, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity based on diverse research findings.

- Molecular Formula : C₁₄H₂₀O₉

- Molecular Weight : 332.3032 g/mol

- CAS Number : 82854-37-3

Antioxidant Activity

Research indicates that compounds similar to (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. The IC50 values for antioxidant activity are critical for assessing efficacy:

| Compound | IC50 Value (μg/mL) |

|---|---|

| (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivative | 117.79 ± 0.73 |

| Standard Antioxidant | 107.62 ± 0.12 |

These values suggest that the compound has comparable antioxidant activity to established standards .

Antimicrobial Activity

The antimicrobial properties of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives have been explored in various studies. The compound has demonstrated activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity and Cancer Research

In cell viability assays using the MTT method, (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives exhibited cytotoxic effects on cancer cell lines. The compound's influence on apoptosis-related proteins such as Bcl-2 and p53 was significant:

| Protein | Expression Change |

|---|---|

| Bcl-2 | Decreased |

| p53 | Increased |

| Caspase-9 | Increased |

These findings indicate that the compound may induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival and death .

Case Studies

- Study on Antioxidant Capacity : A study published in Phytochemistry highlighted the antioxidant capacity of a similar tetrahydropyran derivative. The researchers utilized various assays to confirm the compound's ability to reduce oxidative damage in cellular models .

- Cytotoxic Effects on Tumor Cells : Another investigation focused on the cytotoxic effects of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through upregulation of pro-apoptotic factors .

- Antimicrobial Activity Assessment : A comprehensive review assessed the antimicrobial efficacy of several tetrahydropyran derivatives against clinical isolates of bacteria and fungi. The study concluded that these compounds possess broad-spectrum antimicrobial properties .

Properties

Molecular Formula |

C12H18O7 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1 |

InChI Key |

QKPIXQGRPBEVLX-MTUJRNEISA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.